molecular formula C26H25N3O2 B10913868 3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10913868
M. Wt: 411.5 g/mol
InChI Key: BGPITOZCANBNIV-UHFFFAOYSA-N
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Description

“3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole” is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions: Introduction of the 3,4-dimethylphenyl groups can be done via electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the 3-nitrobenzyl group: This step may involve nucleophilic substitution or other suitable methods to introduce the nitrobenzyl moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

“3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(3,4-dimethylphenyl)-1-(3-nitrobenzyl)-1H-pyrazole” is unique due to the presence of both 3,4-dimethylphenyl and 3-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C26H25N3O2/c1-17-8-10-22(12-19(17)3)25-15-26(23-11-9-18(2)20(4)13-23)28(27-25)16-21-6-5-7-24(14-21)29(30)31/h5-15H,16H2,1-4H3

InChI Key

BGPITOZCANBNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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